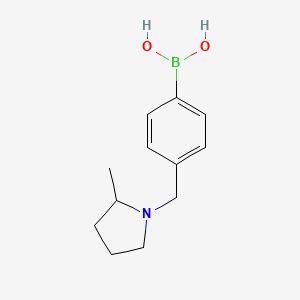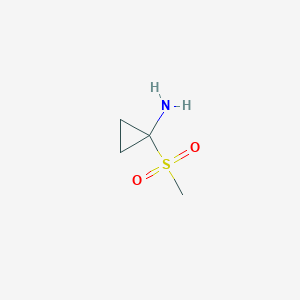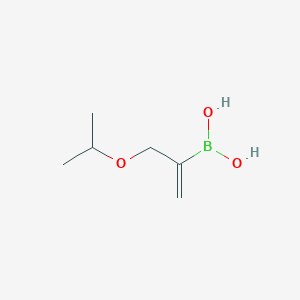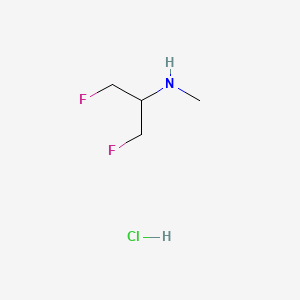![molecular formula C15H25N3 B13460010 1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine](/img/structure/B13460010.png)
1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine is a complex organic compound with a molecular formula of C13H20N2 This compound is characterized by a piperidine ring substituted with a benzyl group and a methylamino group
Méthodes De Préparation
The synthesis of 1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Methylamino Group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine can be compared with other similar compounds, such as:
1-Benzyl-4-piperidinemethanamine: Similar structure but lacks the methylamino group.
1-Benzyl-4-(dimethylamino)piperidine: Contains a dimethylamino group instead of a methylamino group.
1-Benzyl-4-aminomethylpiperidine: Similar structure but with an aminomethyl group instead of a methylamino group.
Propriétés
Formule moléculaire |
C15H25N3 |
|---|---|
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
[1-benzyl-4-(methylaminomethyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C15H25N3/c1-17-13-15(12-16)7-9-18(10-8-15)11-14-5-3-2-4-6-14/h2-6,17H,7-13,16H2,1H3 |
Clé InChI |
MWRZIPDAZJTJHJ-UHFFFAOYSA-N |
SMILES canonique |
CNCC1(CCN(CC1)CC2=CC=CC=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13459933.png)
![ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13459934.png)
![1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride](/img/structure/B13459939.png)

![N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13459958.png)






![Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B13459992.png)
![(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13460007.png)

